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Compound of Interest

Compound Name: HQ-415

Cat. No.: B1673410

A comprehensive search for the safety and toxicity profile of a compound designated "HQ-415"
has yielded no specific results. Publicly accessible scientific literature, preclinical and clinical
trial databases, and regulatory agency documents do not contain information pertaining to a
substance with this identifier.

The search results did, however, provide extensive information on "E 415," the European food
additive code for Xanthan Gum. It is possible that "HQ-415" may be an internal company code,
a novel compound not yet disclosed in public forums, or a typographical error in the query.

Given the lack of data on "HQ-415," this report will instead provide a detailed overview of the
safety and toxicity profile of Xanthan Gum (E 415), a widely used food additive, based on
available scientific assessments. This information is provided as a potential alternative,
assuming the user's interest may lie with this compound.

In-Depth Technical Guide: Safety and Toxicity
Profile of Xanthan Gum (E 415)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Xanthan gum (E 415) is a high-molecular-weight polysaccharide produced by the fermentation
of Xanthomonas campestris. It is widely used in the food industry as a thickener and stabilizer.
Based on extensive toxicological evaluation, xanthan gum is considered non-toxic and safe for

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1673410?utm_src=pdf-interest
https://www.benchchem.com/product/b1673410?utm_src=pdf-body
https://www.benchchem.com/product/b1673410?utm_src=pdf-body
https://www.benchchem.com/product/b1673410?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673410?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

consumption.[1][2] The European Food Safety Authority (EFSA) Panel on Food Additives and
Nutrient Sources added to Food (ANS) concluded that there is no need for a numerical
Acceptable Daily Intake (ADI) for xanthan gum and that there are no safety concerns for the
general population at the current levels of exposure.[2][3]

Quantitative Toxicity Data

The following table summarizes the key quantitative data from toxicological studies on xanthan

gum.
Toxicity . Route of
i Species o ) Value Reference
Endpoint Administration
Acute Oral Considered Non-
o - Oral ] [1]
Toxicity toxic
) o 1,000 mg/kg
Chronic Toxicity )
Rat Oral bw/day (highest
(NOAEL)
dose tested)
. - 1,000 mg/kg
Chronic Toxicity )
Dog Oral bw/day (highest
(NOAEL)
dose tested)
Carcinogenicity Rat Oral Not carcinogenic

N No concern for
Genotoxicity - ) genotoxicity

Up to 214 mg/kg
Human Oral bw/day for 10

Human

Tolerance
days

NOAEL: No-Observed-Adverse-Effect Level bw: body weight

Key Toxicological Studies and Experimental Protocols

3.1. Acute, Short-term, and Subchronic Toxicity
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Methodology: Acute oral toxicity studies were conducted, although specific protocols are not
detailed in the provided references. Short-term and subchronic studies involved daily
administration of xanthan gum to animals, typically rats and dogs, for periods up to 12

weeks.

Findings: Xanthan gum is considered non-toxic based on acute oral toxicity studies. In a 12-
week study in dogs, a marginal decrease in red blood cell count and hemoglobin
concentration was observed at 2,000 mg/kg bw/day, but this was not reproduced in a chronic
toxicity study at 1,000 mg/kg bw/day.

3.2. Chronic Toxicity and Carcinogenicity

Methodology: Long-term studies were performed in rats and dogs with administration of
xanthan gum in the diet. The OECD Test Guideline 415 for a one-generation reproduction
toxicity study, while not specifically cited for these chronic studies, provides a framework for
such long-term oral administration studies. This guideline recommends using at least three
dose groups and a control group, with the test substance administered in the diet or drinking
water.

Findings: No adverse effects were reported in chronic studies in rats and dogs at doses up to
1,000 mg/kg bw/day, which was the highest dose tested. In rats, the compound was not
found to be carcinogenic.

3.3. Genotoxicity

» Methodology: A battery of genotoxicity tests would have been performed to assess the
potential for DNA damage, though the specific assays are not detailed in the search results.

e Findings: The EFSA Panel concluded that there was no concern with respect to genotoxicity
for xanthan gum.

3.4. Human Studies

o Methodology: Clinical studies involving repeated oral intake of xanthan gum by adults were

conducted.
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e Findings: Repeated oral intake of xanthan gum at doses up to 214 mg/kg bw per day for ten
days was well tolerated. Some individuals experienced abdominal discomfort, which was
considered an undesirable but not adverse effect.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

e Mechanism: Xanthan gum is unlikely to be absorbed intact due to its high molecular weight.
It is not metabolized by enzymes in the gastrointestinal tract but is partially fermented by the
intestinal microbiota in the large intestine.

Signaling Pathways and Experimental Workflows

As xanthan gum is a largely inert and unabsorbed polysaccharide, its interaction with specific
signaling pathways is not a primary focus of its safety assessment. The main biological
interaction is its fermentation by gut microbiota.

Below is a conceptual workflow for the safety assessment of a food additive like xanthan gum.
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Caption: General workflow for the safety assessment of a food additive.

Conclusion

The available data strongly support the safety of xanthan gum (E 415) for its intended use as a

food additive. It is poorly absorbed, not metabolized by human enzymes, and shows no

evidence of toxicity, carcinogenicity, or genotoxicity in comprehensive studies. The lack of a

numerical ADI underscores its high margin of safety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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